

3-Phenoxypropanal CAS number 22409-86-5

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Phenoxypropanal**

Cat. No.: **B2668125**

[Get Quote](#)

An In-Depth Technical Guide to **3-Phenoxypropanal** (CAS 22409-86-5): Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **3-Phenoxypropanal** (CAS No. 22409-86-5), a bifunctional organic molecule featuring both an aldehyde and a phenoxy ether moiety. While specific experimental data for this compound is limited in publicly accessible literature, this document, intended for researchers, scientists, and drug development professionals, consolidates its known properties and provides expert-driven predictions and protocols based on established chemical principles and data from closely related analogues. The guide covers physicochemical properties, detailed protocols for its logical synthesis via oxidation of 3-phenoxy-1-propanol, in-depth predicted spectroscopic characterization (^1H NMR, ^{13}C NMR, IR, MS), analysis of its chemical reactivity, potential applications as a synthetic intermediate, and a discussion on safety and handling.

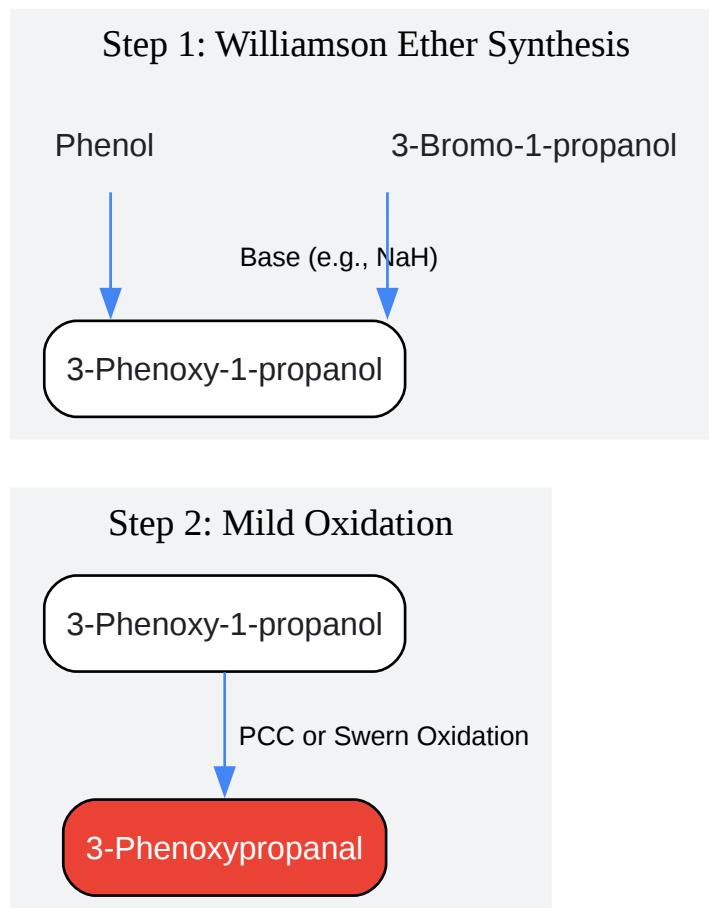
Chemical Identity and Physicochemical Properties

3-Phenoxypropanal is an aromatic aldehyde ether. Its structure combines a reactive aldehyde group, a flexible three-carbon aliphatic chain, and a stable phenoxy group. This combination makes it a potentially versatile intermediate in organic synthesis.

Table 1: Chemical Identifiers and Properties of **3-Phenoxypropanal**

Parameter	Value	Source
IUPAC Name	3-phenoxypropanal	[1]
Synonyms	3-phenoxypropionaldehyde, Propanal, 3-phenoxy-	[1]
CAS Number	22409-86-5	[1] [2]
Molecular Formula	C ₉ H ₁₀ O ₂	[1]
Molecular Weight	150.17 g/mol	[1]
Appearance	No data available (predicted to be a liquid)	
Boiling Point	No data available	[2]
Storage	Inert atmosphere, store in freezer, under -20°C	[2]
SMILES	C1=CC=C(C=C1)OCCC=O	[1]
InChIKey	PAXQETGAVVOTSQ- UHFFFAOYSA-N	[1]

Table 2: Computed Physicochemical Properties


Parameter	Value	Source
XLogP3	1.4	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	4	[1]
Topological Polar Surface Area	26.3 Å ²	[1]
Complexity	106	[1]

Synthesis and Mechanistic Insights

While specific literature detailing the synthesis of **3-Phenoxypropanal** is scarce, the most logical and established route is the mild oxidation of the corresponding primary alcohol, 3-phenoxy-1-propanol. The choice of oxidizing agent is critical to prevent over-oxidation to the corresponding carboxylic acid, 3-phenoxypropanoic acid. Reagents such as Pyridinium Chlorochromate (PCC) or conditions for a Swern oxidation are ideal for this transformation as they are selective for the formation of aldehydes from primary alcohols.[3][4]

Logical Synthesis Pathway: Oxidation of 3-Phenoxy-1-propanol

The synthesis can be envisioned as a two-step process starting from phenol and 3-bromo-1-propanol to first form the precursor alcohol, followed by its oxidation.

[Click to download full resolution via product page](#)

Caption: Logical two-step synthesis route to **3-Phenoxypropanal**.

Experimental Protocol: Synthesis via PCC Oxidation

This protocol describes a representative procedure for the oxidation of 3-phenoxy-1-propanol to **3-phenoxypropanal** using Pyridinium Chlorochromate (PCC).

Materials:

- 3-Phenoxy-1-propanol
- Pyridinium Chlorochromate (PCC)
- Anhydrous Dichloromethane (DCM)
- Celite® or silica gel
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Reaction Setup: In a dry, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend PCC (1.5 equivalents) and a small amount of Celite® in anhydrous DCM. The use of Celite® prevents the formation of a tar-like precipitate that can complicate stirring and workup.[3]
- Addition of Alcohol: Dissolve 3-phenoxy-1-propanol (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred PCC suspension at room temperature.
- Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting alcohol spot and the appearance of the product aldehyde spot.
- Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite® to remove the chromium salts and other solid byproducts. Wash the filter pad thoroughly with additional diethyl ether.

- Purification: Combine the organic filtrates and concentrate them under reduced pressure. The resulting crude product can be further purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **3-phenoxypropanal**.

Causality Note: A mild oxidant like PCC is chosen because stronger oxidants (e.g., KMnO_4 , Jones reagent) would likely lead to the formation of the corresponding carboxylic acid, which is generally more thermodynamically stable. The anhydrous conditions are crucial as the presence of water can facilitate over-oxidation.^[3]

Spectroscopic and Analytical Characterization

No experimental spectra for **3-phenoxypropanal** are readily available. This section provides a predicted analysis based on the known spectral characteristics of its constituent functional groups: a monosubstituted benzene ring, an alkyl-aryl ether, and a terminal aldehyde.

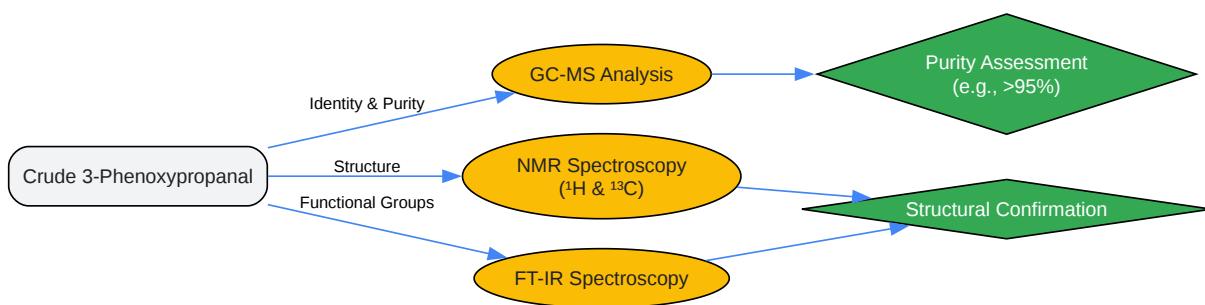
Predicted ^1H NMR Spectrum (400 MHz, CDCl_3)

- δ 9.8 (t, 1H): Aldehyde proton (-CHO). The triplet splitting is due to coupling with the adjacent CH_2 group.
- δ 7.3-7.2 (m, 2H): Aromatic protons (meta-H) of the phenoxy group.
- δ 7.0-6.9 (m, 3H): Aromatic protons (ortho-H and para-H) of the phenoxy group.
- δ 4.2 (t, 2H): Methylene protons adjacent to the ether oxygen (-O- CH_2 -).
- δ 3.0 (dt, 2H): Methylene protons adjacent to the aldehyde group (- CH_2 -CHO). The splitting pattern would be a doublet of triplets due to coupling with both the aldehyde proton and the other methylene group.

Predicted ^{13}C NMR Spectrum (100 MHz, CDCl_3)

- δ ~201: Aldehyde carbonyl carbon (C=O).
- δ ~158: Aromatic quaternary carbon attached to the ether oxygen (C-O).
- δ ~129: Aromatic CH carbons (meta-C).

- $\delta \sim 121$: Aromatic CH carbon (para-C).
- $\delta \sim 114$: Aromatic CH carbons (ortho-C).
- $\delta \sim 65$: Methylene carbon adjacent to the ether oxygen (-O-CH₂-).
- $\delta \sim 43$: Methylene carbon adjacent to the aldehyde group (-CH₂-CHO).


Predicted Infrared (IR) Spectrum

- $\sim 3050 \text{ cm}^{-1}$: Aromatic C-H stretch.
- $\sim 2900\text{-}2800 \text{ cm}^{-1}$: Aliphatic C-H stretch.
- $\sim 2820 \text{ cm}^{-1}$ and $\sim 2720 \text{ cm}^{-1}$: Characteristic C-H stretch of the aldehyde proton (Fermi doublet).
- $\sim 1725 \text{ cm}^{-1}$: Strong, sharp C=O stretch of the aldehyde. This is one of the most diagnostic peaks.
- ~ 1600 & $\sim 1490 \text{ cm}^{-1}$: C=C stretching vibrations within the aromatic ring.
- $\sim 1240 \text{ cm}^{-1}$: Asymmetric C-O-C stretch of the aryl-alkyl ether.
- $\sim 1040 \text{ cm}^{-1}$: Symmetric C-O-C stretch of the aryl-alkyl ether.

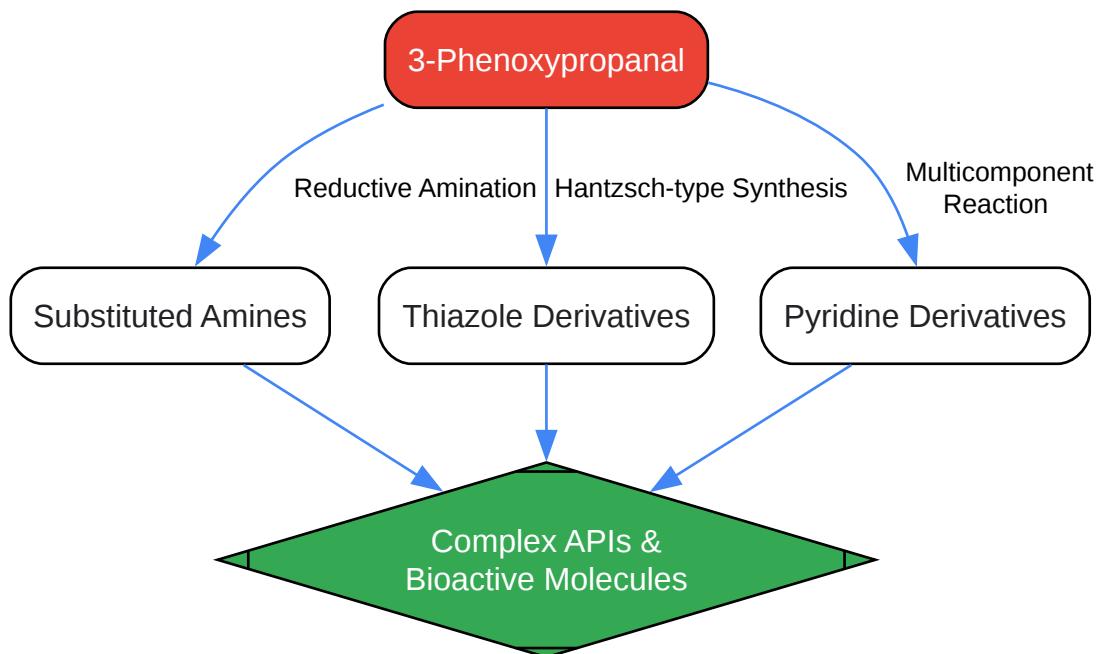
Predicted Mass Spectrum (Electron Ionization)

The mass spectrum is predicted to show a molecular ion peak $[\text{M}]^+$ at $\text{m/z} = 150$. Key fragmentation patterns would likely involve:

- Alpha-cleavage: Loss of a hydrogen radical to give a stable acylium ion at $\text{m/z} = 149$.
- Ether Cleavage: Cleavage of the C-O bond is characteristic of ethers. A prominent peak at $\text{m/z} = 94$ corresponding to the phenoxy radical cation ($[\text{C}_6\text{H}_5\text{O}]^+$) is expected.
- McLafferty Rearrangement: While possible, it may not be the most dominant pathway.
- Loss of CHO: A peak at $\text{m/z} = 121$ ($[\text{M}-29]^+$) corresponding to the loss of the formyl group.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for the characterization of **3-Phenoxypropanal**.


Chemical Reactivity and Potential Applications

The reactivity of **3-phenoxypropanal** is dominated by its aldehyde functional group, making it a valuable synthetic intermediate. The phenoxy group is relatively stable and unreactive under many conditions, allowing for selective transformations of the aldehyde.

Key Reactions:

- Oxidation: Can be easily oxidized to 3-phenoxypropanoic acid using common oxidizing agents.
- Reduction: The aldehyde can be reduced to the primary alcohol, 3-phenoxy-1-propanol, using reducing agents like sodium borohydride (NaBH_4).
- Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., NaBH_3CN) would yield various secondary and tertiary amines, which are common structures in pharmaceuticals.
- Wittig Reaction: Reaction with a phosphorus ylide can convert the aldehyde into an alkene.
- Aldol and Knoevenagel Condensations: The aldehyde can participate in carbon-carbon bond-forming reactions, serving as an electrophile.

- Heterocycle Synthesis: Aldehydes are crucial building blocks for a vast array of heterocyclic compounds (e.g., pyridines, pyrimidines, thiazoles) which form the core of many drugs.[5] For instance, **3-phenoxypropanal** could react with amines and other reagents in multicomponent reactions to build complex molecular scaffolds.[6]

[Click to download full resolution via product page](#)

Caption: Potential of **3-Phenoxypropanal** as a building block in drug development.

While direct applications of **3-phenoxypropanal** in marketed drugs are not documented, its structure is analogous to intermediates used in pharmaceutical synthesis. For example, related propanol derivatives are key intermediates for various active pharmaceutical ingredients (APIs). [7][8] The combination of the phenoxy group and the reactive aldehyde makes **3-phenoxypropanal** a high-potential starting material for the synthesis of novel compounds in drug discovery programs.

Safety and Toxicology

No specific Material Safety Data Sheet (MSDS) or detailed toxicological data for **3-Phenoxypropanal** (CAS 22409-86-5) is readily available. Therefore, a risk assessment must be based on the general toxicity of related chemical classes: aromatic aldehydes and ethers.

- General Aldehyde Toxicity: Aldehydes are generally reactive electrophiles and can cause irritation to the skin, eyes, and respiratory system.[9] Some aldehydes are known skin sensitizers. Due to their reactivity with biological macromolecules, chronic exposure can be a concern.
- Handling Precautions: Based on general principles for handling reactive aldehydes, the following precautions are recommended:
 - Work in a well-ventilated fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
 - Avoid inhalation of vapors and direct contact with skin and eyes.
 - Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere as recommended by suppliers, to prevent oxidation.[2]

Conclusion

3-Phenoxypropanal is a structurally interesting molecule with significant potential as a versatile intermediate in organic synthesis, particularly for the construction of complex molecules relevant to the pharmaceutical and fine chemical industries. While a lack of direct experimental data necessitates a predictive approach to its characterization and synthesis, established chemical principles provide a robust framework for its handling and application. The protocols and predicted data within this guide offer a solid foundation for researchers to synthesize, characterize, and explore the synthetic utility of this compound, paving the way for the development of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Phenoxypropanal | C9H10O2 | CID 10986412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 22409-86-5|3-Phenoxypropanal|BLD Pharm [bldpharm.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinfo.com [nbinfo.com]
- 8. nbinfo.com [nbinfo.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [3-Phenoxypropanal CAS number 22409-86-5]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2668125#3-phenoxypropanal-cas-number-22409-86-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com